(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile (3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC20358730
InChI: InChI=1S/C10H8ClF3N2/c11-8-4-6(9(16)1-2-15)3-7(5-8)10(12,13)14/h3-5,9H,1,16H2/t9-/m1/s1
SMILES:
Molecular Formula: C10H8ClF3N2
Molecular Weight: 248.63 g/mol

(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile

CAS No.:

Cat. No.: VC20358730

Molecular Formula: C10H8ClF3N2

Molecular Weight: 248.63 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile -

Specification

Molecular Formula C10H8ClF3N2
Molecular Weight 248.63 g/mol
IUPAC Name (3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanenitrile
Standard InChI InChI=1S/C10H8ClF3N2/c11-8-4-6(9(16)1-2-15)3-7(5-8)10(12,13)14/h3-5,9H,1,16H2/t9-/m1/s1
Standard InChI Key NMEFHLVQAJYPQU-SECBINFHSA-N
Isomeric SMILES C1=C(C=C(C=C1C(F)(F)F)Cl)[C@@H](CC#N)N
Canonical SMILES C1=C(C=C(C=C1C(F)(F)F)Cl)C(CC#N)N

Introduction

(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile is a synthetic organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a chloro substituent on a phenyl ring. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its biological activity and reactivity in chemical synthesis.

Synthesis and Chemical Reactions

The synthesis of (3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile typically involves several steps, including multi-step organic reactions. Common methods include the use of various reagents under controlled conditions, often involving careful control of pH and temperature to optimize yields.

Reaction TypeReagentsConditions
OxidationPotassium permanganate or hydrogen peroxideControlled temperature and pH
ReductionLithium aluminum hydride or catalytic hydrogenationSpecific solvents and temperature
SubstitutionVarious nucleophiles under basic conditionsCareful pH control

Biological Activity and Potential Applications

(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile exhibits significant biological activity, particularly in the context of medicinal chemistry. It has been studied for its potential interactions with biological targets such as enzymes and receptors, which are crucial for understanding its mechanisms of action and therapeutic potential.

CompoundMolecular FormulaKey Features
(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrileNot explicitly providedTrifluoromethyl and chloro substituents on a phenyl ring
(2S)-2-amino-4-(trifluoromethyl)phenyl)butanoic acidC11H12F3NContains a butanoic acid moiety; studied for neuroprotective effects
5-Chloro-2-(trifluoromethyl)anilineC7H5ClF3NA simpler structure; used in dye synthesis and pharmaceuticals

Comparison with Similar Compounds

Compounds sharing structural similarities with (3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile include:

  • (3R)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile: This compound also contains an amino group and a nitrile group, with chlorine and trifluoromethyl substituents on the phenyl ring. It is notable for its potential in medicinal chemistry and organic synthesis.

  • (3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol: This compound features an amino group attached to a propanol backbone and has a molecular weight of 253.65 g/mol. It may influence various biological pathways due to its structural characteristics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator